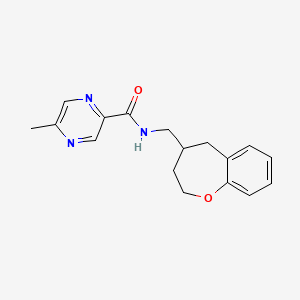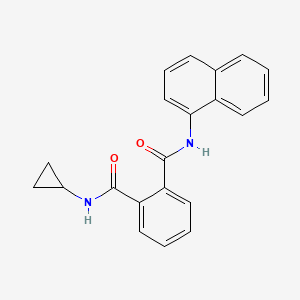![molecular formula C25H25N5 B5502713 5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)
5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine
Übersicht
Beschreibung
5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Structures
A study by Trilleras et al. (2008) explores the hydrogen-bonded chains in similar pyrazolo[3,4-b]pyridine derivatives. This research observed significant differences in hydrogen-bonded structures due to minor changes in substituents, providing insights into the molecular interactions and structural flexibility of such compounds. The molecules in these derivatives are linked by C-H...O hydrogen bonds to form chain structures. This knowledge can be crucial in understanding the properties of 5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine and similar molecules (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).
Catalytic Applications
Yee-Lok Wong et al. (2010) researched the synthesis of N₂O₂ tripodal tetradentate ligands derived from similar pyridine derivatives, which were used to form dioxo-molybdenum(VI) and tungsten(VI) complexes. These complexes displayed catalytic activities towards olefin epoxidation. Such findings indicate that compounds like this compound could have potential applications in catalysis, particularly in reactions involving olefin compounds (Wong, Tong, Dilworth, Ng, & Lee, 2010).
Supramolecular Aggregation
Another study by Trilleras et al. (2008) on pyrazolo[3,4-b]pyridine derivatives observed various supramolecular aggregation modes influenced by changes in peripheral substituents. This study highlights the potential of these compounds in forming diverse supramolecular structures, which could be relevant for the development of new materials or pharmaceutical applications. The flexibility in forming different dimensional structures can be essential for tailoring specific properties in the development of new compounds (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2008).
Bioactive Derivatives
Pieczonka et al. (2012) worked on synthesizing enantiomerically pure bis-heterocycles containing a proline moiety, starting from prolinehydrazide derivatives. These compounds were structurally characterized and could serve as a basis for understanding the synthesis and properties of pyrazolo[3,4-b]pyridine derivatives. The relevance to this compound lies in the structural similarities and potential for developing bioactive derivatives with specific biological activities (Pieczonka, Mlostoń, Linden, & Heimgartner, 2012).
Molecular Structures and Photolysis Reactions
Reisinger, Bernhardt, and Wentrup (2004) investigated the photochemical nitrogen elimination and ring expansion of tetrazolo[1,5-a]pyridines. Their research provides insight into the photolysis reactions and structural transformations of these compounds. This study could be relevant to understanding the behavior of this compound under similar conditions, potentially leading to novel derivatives or applications (Reisinger, Bernhardt, & Wentrup, 2004).
Synthetic Methodology and Environmental Impact
Quiroga et al. (2010) developed a one-step synthetic methodology for pyrazolo[3,4-b]pyridine derivatives. This method offers advantages like easy work-up, mild reaction conditions, and environmentally benign processes. Such methodologies could be applied to the synthesis of this compound, contributing to more sustainable and efficient production processes (Quiroga, Trilleras, Pantoja, Abonía, Insuasty, Nogueras, & Cobo, 2010).
Eigenschaften
IUPAC Name |
7,7-dibenzyl-12-tert-butyl-3,4,5,6,9-pentazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5/c1-24(2,3)20-14-15-26-22-21(20)23-27-28-29-30(23)25(22,16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQATINDBMTIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NC=C1)C(N3C2=NN=N3)(CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5502638.png)
![4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5502640.png)
![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5502648.png)


![1-methyl-3-[2-(4-morpholinyl)ethyl]-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5502669.png)
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)
![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)
![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)